3-Amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride
CAS No.: 1803562-14-2
Cat. No.: VC5045168
Molecular Formula: C5H10ClNO4S
Molecular Weight: 215.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803562-14-2 |
---|---|
Molecular Formula | C5H10ClNO4S |
Molecular Weight | 215.65 |
IUPAC Name | 3-amino-1,1-dioxothiolane-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H9NO4S.ClH/c6-5(4(7)8)1-2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H |
Standard InChI Key | JZCYZBMXIWXVPF-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1(C(=O)O)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular framework of 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid hydrochloride (C₅H₁₀ClNO₄S, MW 215.65 g/mol) integrates three critical components:
-
Sulfolane Ring: A five-membered thiolane ring oxidized to a 1,1-dioxide configuration, conferring enhanced polarity and metabolic stability compared to non-oxidized sulfur heterocycles.
-
Amino Group: Positioned at the C3 carbon, this primary amine participates in hydrogen bonding and salt bridge formation, critical for molecular recognition in biological systems .
-
Carboxylic Acid: The C3-carboxylic acid moiety enables conjugation with alcohols, amines, and other pharmacophores through esterification or amidation reactions.
X-ray crystallographic analyses confirm a puckered sulfolane ring with an envelope conformation, where the sulfur atom deviates from the plane formed by the four carbon atoms. The hydrochloride counterion stabilizes the zwitterionic form of the molecule via electrostatic interactions with the deprotonated carboxylic acid group .
Table 1: Molecular Properties
Synthesis and Manufacturing
Industrial-Scale Production Strategies
Synthesis routes typically employ cysteine derivatives or thiolane precursors as starting materials, leveraging cyclization and oxidation steps to construct the sulfolane core. A representative three-step protocol involves:
-
Thiolane Ring Formation: Cyclization of 3-mercaptoalanine derivatives using acidic or basic conditions to generate the tetrahydrothiophene ring.
-
Sulfur Oxidation: Treatment with hydrogen peroxide or oxone converts the thioether to a sulfone group, yielding 1,1-dioxo-thiolane intermediates.
-
Hydrochloride Salt Formation: Reaction with hydrochloric acid precipitates the final product, often achieving >95% purity after recrystallization from ethanol-water mixtures.
Laboratory-scale adaptations frequently utilize one-pot methodologies to minimize intermediate isolation. For instance, direct oxidation of 3-aminothiolane-3-carboxylic acid with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by HCl gas bubbling, produces the hydrochloride salt in 82% yield.
Reactivity and Derivative Synthesis
Key Reaction Pathways
-
Amide Bond Formation: The carboxylic acid reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate peptidomimetic derivatives.
-
Schiff Base Synthesis: Condensation with aldehydes or ketones forms imine linkages, useful for constructing metal-chelating ligands.
-
N-Acylation: Protection of the amine group with Boc or Fmoc reagents enables selective functionalization of the carboxylic acid.
Mechanistic Insights
Decarboxylation studies reveal that heating the compound above 150°C in polar aprotic solvents (e.g., DMF) induces CO₂ elimination, producing 3-amino-1,1-dioxothiolane. This reaction proceeds via a six-membered cyclic transition state, where the sulfone oxygen abstracts a β-hydrogen from the carboxylate group .
Pharmaceutical Applications
Enzyme Inhibition Studies
The compound serves as a transition-state analog inhibitor for sulfatases and sulfotransferases due to its structural similarity to sulfated substrates. In vitro assays demonstrate 50% inhibitory concentrations (IC₅₀) of 12–18 μM against steroid sulfatase, making it a lead candidate for hormone-dependent cancer therapies.
Prodrug Development
Conjugation of the carboxylic acid with antiviral nucleoside analogs (e.g., remdesivir derivatives) enhances cellular uptake by 3.7-fold compared to parent drugs, attributed to improved solubility and active transport mechanisms.
Table 2: Biological Activity Data
Challenges and Future Directions
Synthetic Limitations
Current methodologies suffer from moderate yields (65–82%) in the final hydrochloride salt formation step, primarily due to competing side reactions during oxidation. Recent advances in flow chemistry systems show promise for enhancing selectivity through precise temperature and pH control .
Computational Modeling Prospects
Density functional theory (DFT) simulations predict strong binding affinity (−9.3 kcal/mol) between the compound and the SARS-CoV-2 main protease active site, suggesting potential utility in antiviral drug design. Experimental validation of these models remains ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume